molecular formula C19H22N6O2 B2983222 Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate CAS No. 2034461-61-3

Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate

Cat. No. B2983222
CAS RN: 2034461-61-3
M. Wt: 366.425
InChI Key: NPFDBHKBHPCBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate, also known as BMT-047, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. BMT-047 is a selective antagonist of the dopamine D3 receptor, which is involved in various physiological and pathological processes, including addiction, schizophrenia, and Parkinson's disease.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates the synthesis of diverse heterocyclic compounds, such as pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing benzofuran moiety. These compounds were synthesized via reactions involving sodium salt of hydroxy derivatives and heterocyclic amines, highlighting the versatility of heterocyclic frameworks in drug discovery and material science A. Abdelhamid, A. Fahmi, Amna Ali Mohamed Alsheflo, 2012.

Orthogonal Protection Strategy for Piperazines

The development of orthogonally protected piperazines from bis-carbamate protected piperazine-2-carboxylic acids demonstrates the compound's utility in synthesizing 2-substituted piperazines. This strategy is valuable in medicinal chemistry for generating diverse piperazine derivatives, which are critical scaffolds in pharmaceuticals R. Clark, D. Elbaum, 2007.

Antimicrobial and Antifungal Activity

Compounds bearing similarities in structure have been evaluated for antimicrobial and antifungal activities. For instance, pyrazoline and pyrazole derivatives have shown efficacy against a range of bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents S. Y. Hassan, 2013.

Anticonvulsant Activity

Studies on substituted triazolo[4,3-a]pyrazines have revealed potent anticonvulsant activity against seizures in animal models. This suggests the therapeutic potential of such compounds in the treatment of epilepsy and related neurological disorders J. L. Kelley, J. A. Linn, D. Bankston, C. Burchall, F. Soroko, B. Cooper, 1995.

properties

IUPAC Name

benzyl N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-14-22-23-18-17(20-9-12-25(14)18)24-10-7-16(8-11-24)21-19(26)27-13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFDBHKBHPCBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.